molecular formula C10H10O3 B8609068 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one

5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B8609068
M. Wt: 178.18 g/mol
InChI Key: BPKUTXDHBQPQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran derivatives .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of proton quantum tunneling and free radical cyclization cascades are some of the advanced techniques employed to achieve high yields and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules.

Biology: Benzofuran derivatives, including this compound, have shown significant biological activities. They are studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents .

Medicine: In medicine, benzofuran derivatives are explored for their therapeutic potential. Compounds like psoralen and angelicin, which are structurally related to benzofurans, are used in the treatment of skin diseases such as cancer and psoriasis .

Industry: In the industrial sector, benzofuran derivatives are used in the production of polymers, dyes, and other materials. Their unique properties make them valuable in the development of new materials with specific characteristics .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one stands out due to its specific structural features and the unique combination of biological activities it exhibits.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5,11H,1-2H3

InChI Key

BPKUTXDHBQPQIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(O1)C=CC(=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

80 mmol t-butylhydroquinone together with 80 mmol potassium bromate is suspended in 100 ml water. 20 drops 1 M sulfuric acid is added thereto while stirring. The reaction mixture is slowly heated to 80° C. while stirring. A clear orange solution of the quinone forms. When this is cooled to room temperature orange needles precipitate (t-butylbenzoquinone). These are dissolved in 400 ml ethanol while still wet. The solution is irradiated for 15 h at 5° C. with a 250 W sodium-vapour lamp (TLC control). The solvent is removed by distillation, the residue is washed with toluene/hexane 1:1. The remaining colourless crystalline residue (2-(2'-ethyl-2'-ethoxy-propyl)-hydroquinone) is fed into a mixture of 4 ml ethanol and 80 ml glacial acetic acid. 4 ml 40% aqueous tetrafluoroboric acid is added while stirring. The mixture is heated to 80° C. during which a clear solution forms. After cooling to room temperature it is poured onto 200 ml water and extracted with toluene. The organic phase is washed once with water and dried over potassium carbonate. After removing the solvent by distillation an oil remains (5-hydroxy-2,2-dimethyl-2,3-dihydro-benzofurane). The benzoylation, oxidation and saponification are carried out as described in example 15.
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80 mmol
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reactant
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80 mmol
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quinone
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400 mL
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100 mL
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